molecular formula C15H29N3 B14322476 N'-[4-(dimethylamino)cyclohexyl]cyclohexanecarboximidamide CAS No. 105878-28-2

N'-[4-(dimethylamino)cyclohexyl]cyclohexanecarboximidamide

Katalognummer: B14322476
CAS-Nummer: 105878-28-2
Molekulargewicht: 251.41 g/mol
InChI-Schlüssel: YXDUATVRRNYEQL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-[4-(dimethylamino)cyclohexyl]cyclohexanecarboximidamide is a chemical compound with a complex structure that includes a dimethylamino group attached to a cyclohexyl ring, which is further connected to another cyclohexyl ring through a carboximidamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-[4-(dimethylamino)cyclohexyl]cyclohexanecarboximidamide typically involves multiple steps, starting with the preparation of the dimethylamino group and its attachment to a cyclohexyl ring. This is followed by the introduction of the carboximidamide group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of N’-[4-(dimethylamino)cyclohexyl]cyclohexanecarboximidamide may involve large-scale reactors and continuous flow processes to optimize efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N’-[4-(dimethylamino)cyclohexyl]cyclohexanecarboximidamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group in the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in an aqueous medium.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

N’-[4-(dimethylamino)cyclohexyl]cyclohexanecarboximidamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating certain medical conditions, such as neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of N’-[4-(dimethylamino)cyclohexyl]cyclohexanecarboximidamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N,N-Dimethylcyclohexylamine: Shares the dimethylamino group but differs in the overall structure.

    Cyclohexyldimethylamine: Similar in having a cyclohexyl ring and dimethylamino group.

Eigenschaften

CAS-Nummer

105878-28-2

Molekularformel

C15H29N3

Molekulargewicht

251.41 g/mol

IUPAC-Name

N'-[4-(dimethylamino)cyclohexyl]cyclohexanecarboximidamide

InChI

InChI=1S/C15H29N3/c1-18(2)14-10-8-13(9-11-14)17-15(16)12-6-4-3-5-7-12/h12-14H,3-11H2,1-2H3,(H2,16,17)

InChI-Schlüssel

YXDUATVRRNYEQL-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C1CCC(CC1)N=C(C2CCCCC2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.